[2-(dimethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[2-(dimethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring a pyrazole ring substituted with a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the dimethylamino group, potentially yielding various reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine atom on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react under basic conditions to replace the fluorine atom.
Major Products
The major products of these reactions include N-oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the dimethylamino group can enhance the compound’s interaction with biological targets.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure is conducive to binding with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of [2-(dimethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1- [2- (Dimethylamino)ethyl]-1H-tetrazole-5-thiol: This compound shares the dimethylaminoethyl group but features a tetrazole ring instead of a pyrazole ring.
Indole Derivatives: Compounds like 3-(2-(dimethylamino)ethyl)-1H-indole share the dimethylaminoethyl group but have an indole ring structure.
Uniqueness
The uniqueness of [2-(dimethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of a pyrazole ring with a dimethylaminoethyl group, which imparts distinct chemical reactivity and biological activity. This combination is less common compared to other heterocyclic compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H21FN4 |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H21FN4/c1-5-16-11(12)10(9(2)14-16)8-13-6-7-15(3)4/h13H,5-8H2,1-4H3 |
InChI Key |
YKTTWBMKJKDOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCCN(C)C)F |
Origin of Product |
United States |
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